molecular formula C7H16Cl2F2N2 B6200561 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride CAS No. 2680533-16-6

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B6200561
CAS No.: 2680533-16-6
M. Wt: 237.1
InChI Key:
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Description

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H14F2N2·2HCl It is characterized by the presence of a pyrrolidine ring, a fluorinated carbon chain, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2,2-difluoropropan-1-amine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amine oxides, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups.

Scientific Research Applications

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and the amine group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrrolidin-1-yl)propan-1-amine: A structurally similar compound without the fluorine atoms.

    2,2-difluoroethylamine: Contains the fluorinated carbon chain but lacks the pyrrolidine ring.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to the presence of both the fluorinated carbon chain and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require these characteristics.

Properties

CAS No.

2680533-16-6

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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